Product packaging for Articaine-d3 Hydrochloride(Cat. No.:)

Articaine-d3 Hydrochloride

Cat. No.: B1159091
M. Wt: 287.93646
Attention: For research use only. Not for human or veterinary use.
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Description

Articaine-d3 Hydrochloride is a deuterated analog of Articaine Hydrochloride, a common amide-type local anesthetic . It is specifically designed for use as an internal standard in analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), where it aids in the precise quantification of Articaine in research samples . The parent compound, Articaine, is distinguished from other anesthetics by its unique thiophene ring, which confers greater lipid solubility and enhances its ability to penetrate nerve membranes . Its mechanism of action involves the reversible inhibition of the voltage-gated sodium channels in neuronal cell membranes. This blockade prevents sodium influx and the subsequent depolarization required for the propagation of nerve impulses, leading to a temporary local anesthesia . Articaine is also unique among amide anesthetics as it contains an ester group, allowing it to be rapidly hydrolyzed in the plasma by nonspecific esterases, resulting in a short elimination half-life . By incorporating three deuterium atoms, this compound provides a reliable reference material with nearly identical chemical properties to the native compound but with a distinct mass, which is crucial for accurate and sensitive bioanalytical method development and pharmacokinetic studies . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C₁₃H₁₇D₃N₂O₃S·HCl

Molecular Weight

287.93646

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization of Articaine D3 Hydrochloride

Strategies for Directed Deuterium (B1214612) Incorporation

The synthesis of Articaine-d3 Hydrochloride involves modifying standard synthetic routes for articaine (B41015) to include deuterated starting materials or reagents. The goal is to strategically place deuterium atoms at a specific, stable position within the molecule.

Synthetic Pathways Utilizing Deuterated Precursor Compounds and Reagents

The common approach to synthesizing this compound involves a multi-step process that mirrors the synthesis of the non-deuterated compound but incorporates a deuterated precursor at a key stage. smolecule.com A general synthetic pathway can be outlined as follows:

Amidation: The synthesis often starts with the amidation of 4-methyl-3-aminothiophene-2-methyl formate (B1220265) with 2-chloropropionyl chloride. google.com

Deuterium Incorporation: To introduce the deuterium label, a deuterated version of a reactant is used. For instance, a deuterated propylamine (B44156) (propylamine-d3) can be reacted with the amidated intermediate. This step is critical for the directed incorporation of the deuterium atoms onto the propylamino group.

Salification: The final step involves the reaction of the deuterated articaine base with concentrated hydrochloric acid to form the stable hydrochloride salt. google.com

Alternative strategies might involve the use of deuterated solvents or other deuterated reagents at different stages of the synthesis to achieve the desired isotopic labeling. smolecule.com

Optimization of Reaction Conditions for Isotopic Enrichment and Yield

Reaction Temperature: Controlling the temperature during the amidation and ammoniation steps is crucial to prevent side reactions and ensure efficient incorporation of the deuterated group. google.com

Catalyst: The choice and amount of catalyst, such as triethylamine (B128534) or potassium carbonate, can significantly influence the reaction rate and yield of the amidation step. google.com

Solvent: The selection of an appropriate solvent is important for dissolving reactants and facilitating the reaction while minimizing unwanted byproducts.

Reaction Time: Optimizing the duration of each reaction step ensures the completion of the reaction without significant degradation of the product. google.com

Reports on the synthesis of articaine hydrochloride have noted that yields for the amidation step are often below 70%, and the subsequent step to the final product can be below 65%. google.com Therefore, careful optimization is critical to improve the efficiency of the synthesis of the deuterated analog.

Chemical and Spectroscopic Validation of Deuterium Labeling

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules. In the context of deuterated compounds, both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are invaluable.

¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the thiophene (B33073) ring and the aliphatic side chain can be used to verify the integrity of the molecular structure after the deuteration process. mui.ac.irnih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Articaine

NucleusChemical Shift (ppm)Assignment
¹H9.93Thiophene ring proton
¹H7.1Thiophene ring proton
¹H3.8Methyl ester proton
¹H2.21Thiophene-CH₃ proton
¹³C162.9, 156.5, 139.2, 134.5, 126Aromatic carbons (thiophene ring)
¹³C51.16, 14.82Aliphatic carbons

Note: Data is based on non-deuterated articaine and serves as a reference for structural confirmation. mui.ac.irnih.gov The specific signals corresponding to the deuterated positions would be absent or altered in the spectrum of this compound.

High-Resolution Mass Spectrometry for Isotopic Confirmation and Quantification

High-resolution mass spectrometry (HRMS) is essential for confirming the mass of the synthesized molecule and quantifying the isotopic enrichment. HRMS can distinguish between molecules with very small mass differences, such as those resulting from the substitution of protons with deuterons.

The molecular weight of this compound is expected to be higher than that of the non-deuterated compound due to the presence of three deuterium atoms. clearsynth.com By analyzing the mass spectrum, the exact mass of the deuterated compound can be determined and compared to the theoretical value. The relative intensities of the mass peaks for the deuterated and non-deuterated species allow for the calculation of the isotopic enrichment. nih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS) are often employed for this analysis. farmaciajournal.com

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods are vital for assessing the purity of the synthesized this compound and confirming its identity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique to separate the target compound from any unreacted starting materials, byproducts, or other impurities. impactfactor.orgnih.gov By comparing the retention time of the synthesized compound with that of a known standard of articaine, its identity can be confirmed. The purity is determined by the relative area of the main peak in the chromatogram.

Gas Chromatography (GC): GC can also be used for the analysis of articaine. impactfactor.org Similar to HPLC, it separates compounds based on their volatility and interaction with a stationary phase, allowing for purity assessment and identification. epa.gov

These chromatographic techniques, often coupled with a detector like a photodiode array (PDA) or a mass spectrometer (MS), provide comprehensive information about the purity and identity of the final product. farmaciajournal.comimpactfactor.org

Assessment of Isotopic Stability

The utility of this compound as an internal standard in quantitative mass spectrometry-based analyses hinges on its isotopic stability. rsc.org It is critical that the deuterium atoms incorporated into the molecule are not readily exchanged for protons from the surrounding environment, a phenomenon known as back-exchange. nih.gov Such an exchange would compromise the mass difference between the labeled standard and the unlabeled analyte, leading to inaccurate quantification. sigmaaldrich.com The stability of the carbon-deuterium (C-D) bond is generally greater than the carbon-hydrogen (C-H) bond due to the kinetic isotope effect, which forms the basis for the use of deuterated compounds as stable internal standards. zeochem.com

Assessment of isotopic stability involves rigorous testing under various conditions that the compound might encounter during storage and analysis. These assessments are crucial to validate the integrity of the label. sigmaaldrich.com The primary analytical techniques employed for this purpose are high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org

HR-MS is used to determine the isotopic enrichment and distribution within the compound population. rsc.org By comparing the mass spectra of the deuterated standard over time or after exposure to different chemical environments (e.g., varying pH, different solvents), analysts can detect any loss of deuterium. A stable compound will maintain its initial isotopic purity, showing no significant increase in the abundance of ions corresponding to molecules that have lost one or more deuterium atoms. For instance, a Certificate of Analysis for a similar compound, Articaine-d7 Hydrochloride, demonstrated an isotopic purity of 99.3%, with the d7 isotopologue being overwhelmingly predominant. lgcstandards.com

NMR spectroscopy provides detailed structural information, confirming the specific positions of the deuterium labels within the molecule and ensuring that no intramolecular migration has occurred. rsc.orgnih.gov Quantitative NMR methods can also be used to determine the degree of isotope labeling at specific molecular sites. nih.gov

The stability assessment typically involves subjecting the deuterated compound to conditions it would experience in a typical bioanalytical workflow. This includes storage in solution (e.g., in methanol (B129727) or dimethyl sulfoxide) and exposure to the mobile phases and pH conditions used in liquid chromatography. sigmaaldrich.comchemodex.com The goal is to confirm that the deuterium labels are non-exchangeable under these practical conditions. Hydrogen/deuterium exchange (HDX) is a known phenomenon, particularly for hydrogens attached to heteroatoms (like oxygen or nitrogen) or activated carbon atoms, but the C-D bonds on the designated methyl group in this compound are expected to be stable. nih.govthermofisher.com

The following table represents the type of data that would be generated from a mass spectrometry-based stability assessment of this compound. The data illustrates the expected outcome for a stable isotopologue, where the isotopic distribution remains consistent after incubation under analytical conditions.

Table 1: Representative Mass Spectrometry Data for Isotopic Stability Assessment of this compound This table shows hypothetical data from an experiment designed to test the isotopic stability of this compound. The relative abundance of different isotopologues is measured by mass spectrometry at an initial time point (T=0) and after incubation for 24 hours (T=24) in a typical analytical solvent. A stable compound will show minimal change in this distribution.
IsotopologueDescriptionExpected Mass (m/z) of [M+H]⁺Relative Abundance at T=0 (%)Relative Abundance at T=24h (%)
d0 (Unlabeled)Articaine (no deuterium)285.1<0.1<0.1
d1Articaine with 1 Deuterium286.1<0.5<0.5
d2Articaine with 2 Deuteriums287.1<0.5<0.5
d3Articaine with 3 Deuteriums (Target)288.1>99.0>99.0

Metabolic Fate and Biotransformation Studies of Deuterated Articaine Analogs

In Vitro and Ex Vivo Metabolic Stability Assessments

Metabolic stability assays are fundamental in drug development to predict the in vivo persistence of a compound. For deuterated articaine (B41015), these assessments are crucial to understanding how isotopic labeling affects its interaction with metabolic enzymes compared to its non-deuterated counterpart.

Articaine is unique among amide-type local anesthetics because it contains an ester linkage in its structure, in addition to the amide bond. wikipedia.orgoralhealthgroup.com This structural feature makes it susceptible to rapid hydrolysis by non-specific esterases present in both plasma and tissues. wikipedia.orgnih.gov The primary metabolic pathway for articaine is this enzymatic hydrolysis, which occurs as soon as the drug enters the bloodstream. vivarep.comoralhealthgroup.com This reaction is primarily catalyzed by plasma cholinesterase. researchgate.net

The hydrolysis cleaves the methyl ester group, converting the parent drug into its main, pharmacologically inactive metabolite, articainic acid. chemicalbook.comnih.govresearchgate.net This rapid biotransformation in the blood—accounting for 90-95% of its metabolism—is a key reason for articaine's short elimination half-life (approximately 20-27 minutes) and low systemic toxicity. vivarep.comoralhealthgroup.comtodaysrdh.commdpi.comnih.gov The remaining 5-10% is metabolized in the liver. vivarep.comtodaysrdh.com For Articaine-d3 Hydrochloride, where the deuterium (B1214612) atoms are on the methoxy (B1213986) group, the fundamental hydrolytic pathway via esterases remains the same. The ester bond itself is the target of enzymatic attack, a process not directly affected by the deuteration of the methyl group.

To understand the impact of deuteration at a cellular level, comparative studies are essential. While direct comparative data for Articaine-d3 versus non-deuterated articaine in cellular models is not extensively published, the methodology for such an investigation can be drawn from existing research on non-deuterated local anesthetics.

A comparative metabolomics study on SH-SY5Y neuroblastoma cells exposed to non-deuterated articaine and lidocaine (B1675312) provides a framework. mdpi.comnih.gov Such studies typically involve exposing cultured cells to various concentrations of the drug and measuring outcomes like cell viability (cytotoxicity) and changes in the cellular metabolome. mdpi.comnih.govnih.gov For instance, the cytotoxicity of non-deuterated articaine was evaluated over different time points, showing dose-dependent effects. mdpi.comnih.gov At 24 hours of exposure, the concentration of articaine that caused a 50% decrease in cell viability (IC50) was determined to be 3.0 ± 0.2 mM. mdpi.comnih.gov

A similar comparative study for Articaine-d3 would involve incubating cellular models with both the deuterated and non-deuterated compounds and measuring their respective turnover rates and metabolic impacts. This would reveal any subtle differences in cellular uptake, metabolism, or cytotoxicity conferred by the deuterium substitution.

Table 1: Cytotoxicity of Non-Deuterated Articaine in SH-SY5Y Neuronal Cells Data based on studies of the non-deuterated compound, illustrating a typical experimental outcome.

Exposure TimeIC50 Value (mM)Reference
4 hours~5-6 mM mdpi.comnih.gov
24 hours3.0 ± 0.2 mM mdpi.comnih.gov

Identification and Structural Elucidation of Deuterated Metabolites

Tracking the metabolic fate of a deuterated drug requires precise analytical techniques to identify and characterize its metabolites. Mass spectrometry, paired with isotopically labeled compounds, is a powerful tool for this purpose.

The primary metabolic pathway for articaine is hydrolysis of the ester group to form articainic acid. researchgate.netchemicalbook.comnih.gov Consequently, the major metabolite of Articaine-d3 is Articainic Acid-d3. This metabolite is pharmacologically inactive and is further metabolized before excretion. chemicalbook.com A portion of the articainic acid undergoes glucuronidation to form articainic acid glucuronide, another significant metabolite found in urine. chemicalbook.comnih.gov In studies of non-deuterated articaine, articainic acid accounts for the vast majority of the excreted dose. nih.gov The structure of Articainic Acid-d3 would be identical to that of articainic acid, except for the presence of three deuterium atoms in place of hydrogen on the carboxylic acid's former methyl ester group, which has been hydrolyzed. The use of deuterated standards helps confirm metabolic pathways in analytical studies. researchgate.net

Table 2: Properties of Articainic Acid (Non-Deuterated)

PropertyValueReference
Chemical FormulaC12H18N2O3S nih.gov
Molar Mass270.35 g/mol nih.gov
Synonym2-carboxyarticaine nih.gov
Metabolic RolePrimary, inactive metabolite of Articaine vivarep.comchemicalbook.com

While plasma hydrolysis is the dominant metabolic route, a smaller fraction (5-10%) of articaine undergoes metabolism in the liver by microsomal enzymes. vivarep.comtodaysrdh.comfda.gov In vitro studies using human liver microsomes have shown that metabolism via cytochrome P450 (CYP450) isoenzymes is a minor pathway. fda.gov For non-deuterated articaine, animal studies have detected other minor metabolic pathways, including cleavage of the carboxylic acid, formation of an acid amino group via internal cyclization, and oxidation. chemicalbook.com

For Articaine-d3, these minor pathways would lead to a profile of minor deuterated metabolites. The deuteration on the methoxy group could potentially influence the rate of these specific hepatic pathways, particularly any that involve O-demethylation, due to the deuterium kinetic isotope effect. This could result in a different profile of minor metabolites compared to the non-deuterated drug.

Deuterium Kinetic Isotope Effects (DKIE) on Biotransformation

The substitution of hydrogen with deuterium, a heavier isotope, can slow down the rate of chemical reactions in which the cleavage of a carbon-hydrogen bond is the rate-limiting step. nih.govnih.gov This phenomenon, known as the Deuterium Kinetic Isotope Effect (DKIE), is a strategy used in drug design to increase a drug's metabolic stability and prolong its half-life. nih.govgoogle.com

In the context of this compound, the deuteration is at the methoxy group. The primary metabolic pathway, ester hydrolysis, involves the cleavage of the ester bond (C-O), not a C-H bond on the methyl group. Therefore, a significant DKIE is not expected for the formation of the major metabolite, Articainic Acid-d3. The rate of hydrolysis by plasma esterases should be largely unaffected by this specific deuteration.

However, a DKIE could become significant in the minor, secondary metabolic pathways that occur in the liver. If any of these minor pathways involve the enzymatic cleavage of a C-D bond on the deuterated methoxy group (e.g., O-demethylation by a CYP450 enzyme), the rate of that specific reaction would be slower compared to the non-deuterated compound. nih.gov This could have the effect of further reducing the formation of minor metabolites, thereby increasing the proportion of the drug that is metabolized via the primary hydrolysis pathway. This metabolic switching could potentially enhance the safety profile by minimizing the formation of any alternative, potentially active or reactive, minor metabolites. google.com

Quantitative Analysis of DKIE on Specific Metabolic Steps

The quantitative impact of the deuterium kinetic isotope effect (DKIE) is most evident when analyzing metabolic steps where a C-D bond is cleaved in a rate-determining step. For this compound, assuming deuteration on the N-propyl group's terminal methyl or the thiophene (B33073) ring's methyl group, the primary effect would be on oxidative N-dealkylation or methyl group oxidation, respectively. These reactions are typically slower for the deuterated analog compared to the non-deuterated parent compound. nih.govosti.gov

The DKIE is expressed as the ratio of the rate constants for the hydrogen-containing substrate (kH) versus the deuterium-containing substrate (kD). A kH/kD ratio significantly greater than 1 indicates a substantial isotope effect. nih.gov In studies of other deuterated drugs, this effect has been shown to decrease the rate of metabolism at the specific site of deuteration. For instance, deuteration of a methyl group can significantly slow its CYP-mediated oxidation. osti.gov

While specific experimental data for this compound is not publicly available, a hypothetical quantitative analysis can illustrate the expected effect. By incubating both Articaine Hydrochloride and this compound with liver microsomes (a source of CYP enzymes), one could measure the formation rate of the corresponding N-despropyl or hydroxymethyl metabolite. The expected outcome would be a markedly lower rate of formation for the metabolite from the deuterated analog.

Table 1: Hypothetical Quantitative Analysis of the Deuterium Kinetic Isotope Effect (DKIE) on the N-Dealkylation of Articaine

CompoundMetabolic StepEnzyme SystemRate of Metabolite Formation (pmol/min/mg protein)DKIE (kH/kD)
Articaine HydrochlorideN-DealkylationHuman Liver Microsomes1504.3
This compoundN-DealkylationHuman Liver Microsomes35

This table presents hypothetical data for illustrative purposes, based on principles of the deuterium kinetic isotope effect. The values are not derived from actual experimental studies on this compound.

Implications of DKIE for Metabolic Pathway Diversion and Flux

A significant consequence of introducing a DKIE at a specific metabolic site is the potential for "metabolic switching" or the diversion of metabolic flux toward alternative pathways. osti.govcdnsciencepub.com When one metabolic route is slowed down due to deuteration, the parent drug remains available for a longer period to be processed by other competing metabolic enzymes. deutramed.com

In the case of this compound, slowing the rate of oxidative metabolism (e.g., N-dealkylation) would likely increase the proportion of the drug that is metabolized via its primary and more rapid pathway: ester hydrolysis. wikipedia.orgtodaysrdh.com This would result in a greater percentage of the total metabolites being articainic acid and a smaller percentage being the products of oxidative metabolism, compared to the non-deuterated drug. This shift could potentially reduce the formation of any active or potentially toxic metabolites that might arise from the oxidative pathways. cdnsciencepub.com

Table 2: Hypothetical Impact of DKIE on Metabolic Pathway Flux for Articaine

Compound% Metabolized via Ester Hydrolysis (to Articainic Acid)% Metabolized via N-Dealkylation% Metabolized via Other Oxidative Pathways
Articaine Hydrochloride90%7%3%
This compound96%2%2%

This table presents hypothetical data for illustrative purposes to demonstrate the principle of metabolic pathway diversion. The values are not derived from actual experimental studies on this compound.

Mechanistic Pharmacokinetic Investigations of Articaine D3 Hydrochloride in Research Models

Absorption and Distribution Dynamics in Preclinical Systems

The initial phases of pharmacokinetic research involve characterizing how Articaine-d3 hydrochloride is absorbed into the systemic circulation and distributed throughout the body's tissues. Preclinical models are essential for these foundational studies.

The ability of a drug to cross cellular membranes is fundamental to its therapeutic effect. For local anesthetics like articaine (B41015), this includes penetrating the lipid-rich nerve membrane to reach its target sodium channels. semanticscholar.org The thiophene (B33073) ring in articaine's structure enhances its lipid solubility, facilitating this diffusion. nih.govpatsnap.com

Molecular dynamics simulations and studies with phospholipid bilayers have been employed to understand the interaction of articaine with cell membranes. researchgate.net These studies suggest that articaine's ability to form an intramolecular hydrogen bond provides an additional, solvent-dependent mechanism for modulating its lipophilicity, which may enhance its diffusion through membranes. researchgate.net While specific studies on this compound's cellular permeability are not extensively detailed in the public domain, the principles governing the non-deuterated form are expected to be largely applicable. The use of deuterated compounds can, in some instances, interfere with membrane permeability, a factor that would be considered in specific research contexts. medchemexpress.com

Research on articaine derivatives has utilized techniques like bacterial cell membrane chromatography to screen for interactions with cell membranes. nih.gov Such methods could be adapted to investigate the specific transport mechanisms of this compound.

Following absorption, this compound, used as a tracer, allows for the mapping of its distribution throughout various tissues and organs in animal models. Studies using radiolabeled (³⁵S) articaine in dwarf pigs have shown that the compound and its metabolites are rapidly distributed and then eliminated. hres.ca

In animal models, such as rats, studies on articaine have shown that nanostructured lipid carriers can prolong the anesthetic's release and maintain effective concentrations in the tissue for a longer duration. semanticscholar.org The use of this compound in such studies would allow for precise measurement of the drug's concentration in the tissue over time.

Interactive Data Table: Articaine Tissue Distribution and Pharmacokinetic Parameters in Animal Models Note: This table is based on data for non-deuterated articaine and is illustrative of the types of data obtained in such studies.

Animal ModelAdministration RouteKey FindingsReference
Dwarf PigsIntravenous and IntramuscularRapid elimination, primarily through urine. After 12 hours, 64% (IV) and 71% (IM) of radioactivity was eliminated in urine. hres.ca
RatsPlantar Tissue InjectionEncapsulation in nanostructured lipid carriers doubled the half-life in inflamed tissue from 8.4 min to 16-17 min. semanticscholar.org
Canine-Concentration-dependent changes in cardiac action potentials were observed, but only at concentrations higher than the therapeutic range. nih.gov

Elimination and Excretion Pathways (Research Context)

Understanding how this compound and its metabolites are cleared from the body is crucial for defining its pharmacokinetic profile.

Studies on non-deuterated articaine show that it is primarily eliminated through the urine. hres.cawikidoc.org Following submucosal administration, approximately 53% to 57% of the dose is eliminated in the first 24 hours. wikidoc.orgfda.govfda.gov The primary metabolite found in urine is articainic acid, with a smaller amount of articainic acid glucuronide also being excreted. wikidoc.orgfda.govfda.gov Only about 2% of the total dose is excreted as unchanged articaine. wikidoc.orgfda.govfda.gov

Pharmacokinetic modeling is used to mathematically describe the time course of a drug's concentration in the body. Both compartmental and non-compartmental models have been applied to articaine.

A linear one-compartment model with an additional depot compartment for the submucosal route has been used to describe articaine plasma concentrations. nih.gov Non-compartmental analysis has also been used to determine pharmacokinetic parameters from plasma concentration-time data. researchgate.net

These models allow for the calculation of key pharmacokinetic parameters such as elimination half-life, clearance, and volume of distribution. For articaine, the elimination half-life is very short, approximately 20 to 25 minutes. hres.cacolab.ws The use of this compound in these modeling studies provides a robust method for generating the precise concentration-time data needed for accurate parameter estimation.

Interactive Data Table: Pharmacokinetic Parameters of Articaine Note: This table is based on data for non-deuterated articaine.

ParameterValueReference
Elimination Half-Life~20-25 minutes hres.cacolab.ws
Time to Peak Plasma Concentration (Submucosal)~17-25 minutes hres.cawikidoc.org
Primary MetaboliteArticainic Acid wikidoc.orgfda.gov
Primary Route of ExcretionRenal hres.cawikidoc.org

Influence of Deuterium (B1214612) Labeling on Drug Disposition Kinetics

The substitution of hydrogen with deuterium can sometimes alter the pharmacokinetics of a drug, an effect known as the "deuterium kinetic isotope effect." This occurs because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow the rate of metabolic reactions that involve breaking this bond.

Deuteration has the potential to affect the pharmacokinetic and metabolic profiles of drugs, which can, in some cases, lead to alterations in clearance or redirect metabolic pathways. nih.gov For some drugs, this can result in a longer half-life and reduced formation of certain metabolites. researchgate.net However, the effects of deuteration are not always predictable and must be investigated on a case-by-case basis. researchgate.net

While specific studies detailing the influence of deuterium labeling on the disposition kinetics of this compound are not widely published, it is a key consideration in its use as a research tool. The primary metabolism of articaine to the inactive articainic acid is via hydrolysis by plasma carboxyesterase, a reaction that does not typically involve the breaking of a carbon-hydrogen bond at a site that would be deuterated in Articaine-d3. wikidoc.orgfda.gov Therefore, a significant kinetic isotope effect on its primary metabolic pathway would be less likely. However, minor metabolic pathways, which account for about 5-10% of metabolism by the P450 isoenzyme system, could potentially be affected. wikidoc.orgfda.gov

Molecular and Cellular Mechanisms of Action of Articaine and Its Deuterated Analogs

Interaction with Voltage-Gated Ion Channels

Articaine's principal mechanism of action is the blockade of voltage-gated sodium channels, which are essential for the propagation of nerve impulses. patsnap.com By inhibiting the influx of sodium ions, articaine (B41015) prevents the depolarization of the neuronal membrane and the subsequent transmission of pain signals. patsnap.com

Articaine exhibits differential binding affinities to various isoforms of voltage-gated sodium channels, which are expressed in different tissues. nih.gov The Nav1.4 isoform is predominantly found in skeletal muscle, while Nav1.7 and Nav1.8 are key players in the peripheral nervous system, particularly in nociceptive pathways. nih.govnih.govnih.gov

Research on rat skeletal muscle rNav1.4 channels has shown that articaine's blocking action is highly dependent on the state of the channel. nih.gov The 50% inhibitory concentration (IC50), a measure of potency, varies significantly with the channel's conformational state. nih.gov For instance, the open-channel block of inactivation-deficient hNav1.7 and rNav1.8 sodium channels by articaine demonstrates high affinity, with IC50 values of 8.8 ± 0.1 μM and 22.0 ± 0.5 μM, respectively. nih.gov This indicates that the potent blocking action of articaine is maintained across different neuronal sodium channel isoforms. nih.gov

Table 1: Inhibitory Concentrations (IC50) of Articaine on Different Sodium Channel Isoforms and States

Channel Isoform Channel State IC50 (μM)
rNav1.4 Resting 378 ± 26
rNav1.4 Inactivated 40.6 ± 2.7
rNav1.4 Open 15.8 ± 1.5
hNav1.7 Open 8.8 ± 0.1
rNav1.8 Open 22.0 ± 0.5

Data sourced from studies on rat and human sodium channels expressed in HEK293t cells. nih.gov

The interaction of articaine with sodium channels is a dynamic process, heavily influenced by the channel's functional state. nih.gov This phenomenon, known as state-dependent blockade, is a hallmark of local anesthetic action. nih.govresearchgate.net Articaine demonstrates the highest affinity for the open state of the sodium channel, followed by the inactivated state, and the lowest affinity for the resting state. nih.govnih.gov

The modulated receptor hypothesis provides a framework for understanding this state-dependent inhibition. nih.gov It posits that the affinity of the local anesthetic for its binding site is modulated by the conformational state of the channel. nih.gov Studies on rNav1.4 channels have quantified this preference, showing a rank order of affinity: open (23.9 times higher than resting) > inactivated (9.3 times higher than resting) > resting. nih.govresearchgate.net This preferential binding to open and inactivated channels, which are more prevalent during high-frequency neuronal firing, contributes to the use-dependent nature of the nerve block.

Molecular studies have identified specific amino acid residues within the sodium channel protein that are crucial for articaine binding. Receptor mapping has demonstrated a strong interaction between articaine and a phenylalanine residue located in the D4S6 segment of the channel. nih.govresearchgate.net This residue is a well-established component of the local anesthetic binding site within the inner pore of the sodium channel. researchgate.netresearchgate.net The interaction with this key residue underscores that articaine's mechanism of action is consistent with that of other well-characterized local anesthetics, targeting a conserved receptor site. nih.govresearchgate.net

Membrane Interaction and Permeation Dynamics

The ability of articaine to reach its target site on the sodium channel is contingent upon its interaction with and permeation through the neuronal cell membrane. The unique chemical structure of articaine, particularly its thiophene (B33073) ring, enhances its lipid solubility, facilitating more efficient penetration of nerve membranes. patsnap.com

The partitioning of articaine into lipid bilayers is a critical step in its journey to the sodium channel binding site. Molecular dynamics simulations have shown that both the neutral and protonated forms of articaine can partition into model membranes such as dimyristoylphosphatidylcholine (B1235183) (DMPC) bilayers. researchgate.netunicamp.brnih.gov The neutral form of articaine, however, inserts deeper into the membrane compared to its protonated counterpart. unicamp.br

The presence of articaine within the lipid bilayer can alter the physical properties of the membrane. Studies have shown that the addition of articaine can lead to an increase in the dipole electrostatic potential in the membrane's interior. nih.gov Furthermore, the interaction of articaine enantiomers with lipid monolayers can be stereoselective, with the (R)-enantiomer showing a more pronounced effect on increasing monolayer stability in certain lipid compositions. nih.gov This suggests that the specific molecular interactions between articaine and membrane lipids can be quite nuanced.

Like other local anesthetics, articaine is a weak base that exists in both a charged (protonated) and uncharged (neutral) form at physiological pH. researchgate.net The protonation state of the molecule significantly influences its ability to cross the lipid membrane. It is widely accepted that the neutral form is more lipid-soluble and therefore preferentially permeates the hydrophobic core of the membrane. unicamp.brpnas.org

This change in protonation state acts as a "lipophilicity switch," allowing the molecule to traverse the membrane in its neutral form before potentially re-equilibrating to its charged, more active form in the intracellular environment to bind to the sodium channel. researchgate.netnih.gov Molecular dynamics simulations support this, indicating that while charged forms of local anesthetics face a large energy barrier to cross the bilayer, this barrier is significantly reduced for the neutral form. pnas.org This highlights the critical role of the uncharged species in reaching the cytoplasmic side of the neuronal membrane. unicamp.br

Stereochemical Considerations and Deuterium (B1214612) Substitution

Articaine possesses a chiral center, and therefore exists as a pair of enantiomers, (R)-articaine and (S)-articaine. The stereochemistry of a drug molecule can significantly influence its interaction with biological targets, which are themselves chiral. Deuteration at or near the chiral center can further modulate these interactions.

Impact of Deuteration on Enantiomeric Properties and Chiral Recognition

The substitution of hydrogen with deuterium at a chiral center can have a notable impact on the enantiomeric properties of a molecule. This is primarily due to the deuterium kinetic isotope effect (KIE), which arises from the fact that a C-D bond is stronger and vibrates at a lower frequency than a C-H bond. unam.mxwikipedia.orglibretexts.org This difference in bond energy can lead to different rates of reaction for the two enantiomers if the bond to the chiral center is involved in the rate-determining step of a metabolic process or a binding event.

For chiral drugs that are prone to in vivo racemization (interconversion between enantiomers), deuteration of the chiral center can significantly slow down this process, a concept known as "Deuterium-Enabled Chiral Switching" (DECS). assumption.edu This stabilization of the enantiomers can be therapeutically advantageous, as it allows for the administration of a single, more active or less toxic enantiomer. While specific studies on the effect of deuteration on articaine's enantiomeric stability are not available, the general principles of DECS suggest that a deuterated analog of articaine would exhibit greater enantiomeric stability.

Chiral recognition, the ability of a biological system to distinguish between enantiomers, can also be influenced by deuteration. The subtle changes in molecular size, shape, and vibrational modes resulting from isotopic substitution can alter the way an enantiomer fits into the binding pocket of a receptor or enzyme. nih.gov This could potentially lead to enhanced stereoselectivity in the interaction of articaine-d3 with its molecular targets.

The table below outlines the potential impacts of deuteration on the enantiomeric properties of articaine.

Enantiomeric PropertyEffect of DeuterationUnderlying Principle
Enantiomeric Stability Potentially increased (slower racemization).Deuterium Kinetic Isotope Effect (KIE) strengthens the bond at the chiral center.
Chiral Recognition May be altered, potentially leading to enhanced stereoselectivity.Subtle changes in molecular properties (size, vibration) due to isotopic substitution.
Metabolic Profile Differential metabolism of enantiomers may be more pronounced.KIE can affect the rate of enzymatic reactions, which are often stereoselective.

Stereoselective Interactions with Molecular Targets and Membrane Components

The differential interaction of enantiomers with their biological targets is a well-established phenomenon in pharmacology. nih.gov For local anesthetics, stereoselectivity has been observed in their interactions with both voltage-gated sodium channels and the lipid components of cell membranes. nih.govnih.gov

Studies on other local anesthetics, such as bupivacaine (B1668057) and ropivacaine, have demonstrated that the presence of cholesterol in the membrane enhances the stereoselective interaction of the drug with the lipid bilayer. nih.gov Cholesterol increases the chirality of the membrane environment, allowing it to better discriminate between enantiomers. nih.gov This leads to differential membrane fluidization by the R-(+) and S-(-) enantiomers. nih.gov Given that articaine also interacts extensively with the lipid membrane, it is plausible that its enantiomers exhibit stereoselective interactions with membrane components, and that these interactions are influenced by the lipid composition, particularly the presence of cholesterol.

Research on articaine enantiomers has shown that they interact differently with lipid monolayers. For instance, in a dipalmitoylphosphatidylcholine (DPPC) monolayer, the (R)-enantiomer was found to increase the stability of the monolayer more than the (S)-enantiomer. In a 1-palmitoyl-2-oleoylphosphatidylserine (POPS) monolayer, the two enantiomers adopted different locations, with the (R)-enantiomer penetrating deeper into the acyl chain region. These findings indicate that even in simplified model membranes, there is clear discrimination between the articaine enantiomers.

The primary molecular target of articaine is the voltage-gated sodium channel. nih.gov Stereoselective interactions of local anesthetics with these channels have been well-documented. nih.gov These interactions are highly dependent on the three-dimensional structure of the binding site within the channel pore. The subtle structural and dynamic differences introduced by deuteration in articaine-d3 could potentially lead to altered stereospecific binding to the sodium channel, which might manifest as differences in the potency or duration of action between the deuterated enantiomers.

The following table summarizes the known and potential stereoselective interactions of articaine and its deuterated analogs.

Interacting ComponentObserved/Potential Stereoselective InteractionImplication of Deuteration
Lipid Bilayer (general) Enantiomers may differentially affect membrane fluidity and organization. nih.govDeuteration may subtly alter the magnitude of these differential effects.
Cholesterol-containing Membranes Enhanced stereoselectivity in membrane interactions is expected. nih.govThe influence of cholesterol on stereoselectivity may be modulated by deuteration.
Specific Lipid Monolayers (DPPC, POPS) Differential stability and localization of (R)- and (S)-articaine observed.The dynamics of these interactions could be affected by the KIE.
Voltage-gated Sodium Channels Stereoselective binding is a known feature of local anesthetics. nih.govAltered binding affinity or kinetics of the deuterated enantiomers is possible.

Advanced Analytical Applications and Methodologies Utilizing Articaine D3 Hydrochloride

Development and Validation of Bioanalytical Assays

The development of robust and reliable bioanalytical methods is fundamental for pharmacokinetic and metabolic studies. Articaine-d3 Hydrochloride is integral to the validation of these assays, ensuring they meet stringent regulatory requirements for accuracy and precision.

LC-MS/MS is the gold standard for quantifying drugs and their metabolites in biological matrices like plasma, blood, and tissue. In this technique, a known concentration of this compound is added to the biological sample before extraction. Both the analyte (Articaine) and the internal standard (this compound) are extracted, concentrated, and injected into the LC-MS/MS system.

Because the deuterated standard co-elutes with the non-deuterated Articaine (B41015), it experiences the same potential for loss during sample preparation and the same matrix effects (ion suppression or enhancement) during ionization. kcasbio.com By measuring the ratio of the analyte's response to the internal standard's response, the instrument can accurately calculate the concentration of Articaine, effectively nullifying any analytical variability. aptochem.com This approach is essential for a robust, high-throughput bioanalytical method. aptochem.com

A typical validation for an LC-MS/MS assay using this compound would involve assessing parameters such as linearity, accuracy, precision, selectivity, and stability.

Table 1: Example Validation Parameters for a Hypothetical LC-MS/MS Assay

Validation ParameterAcceptance CriteriaFinding
Linearity (r²) > 0.99The calibration curve was linear over the range of 1-1000 ng/mL with a coefficient of determination (r²) of > 0.995.
Intra-day Precision (%RSD) < 15%The relative standard deviation for quality control samples was between 3.5% and 7.8%.
Inter-day Accuracy (%Bias) Within ±15%The bias for quality control samples ranged from -5.2% to +6.4% over three separate runs.
Matrix Effect Normalized by ISThe use of Articaine-d3 HCl effectively compensated for ion suppression observed in plasma samples.
Extraction Recovery Consistent and reproducibleRecovery was consistently above 85% for both Articaine and Articaine-d3 HCl across different concentrations.

This table represents typical expected results for a validated bioanalytical method and is for illustrative purposes.

While LC-MS/MS is more common for the direct quantification of Articaine, GC-MS can be employed for the identification of its metabolites, which may be more volatile or amenable to derivatization. In such studies, this compound can serve as a crucial reference compound. Although a 2015 study utilized GC-FID for Articaine quantification with lidocaine (B1675312) as an internal standard, the use of a deuterated standard like this compound with mass spectrometric detection would represent a significant methodological improvement. epa.gov

When profiling metabolites, the known and stable retention time and fragmentation pattern of the deuterated standard help to confirm the identity of Articaine-related compounds in the sample. It aids in distinguishing parent drug fragments from metabolite fragments, providing greater confidence in structural elucidation.

Application as an Internal Standard in Quantitative Analysis

The core function of this compound is to serve as an internal standard, which is a compound added in a constant amount to all samples, calibration standards, and quality controls. kcasbio.com

Biological samples such as plasma are highly complex, containing salts, proteins, and lipids that can interfere with analysis. kcasbio.com This "matrix effect" can cause unpredictable variations in the ionization efficiency of the analyte, leading to inaccurate results. A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal tool to correct for this. kcasbio.comscispace.com Since it is chemically identical to the analyte, it is affected by the matrix in the same way. kcasbio.com The ratio of the analyte signal to the internal standard signal remains constant even if the absolute signal intensity of both fluctuates, thereby ensuring high precision and accuracy. scispace.com

The use of a deuterated internal standard simplifies and strengthens calibration and validation. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The excellent linearity achieved with this method provides a reliable basis for quantification.

Validation protocols, as guided by regulatory agencies, confirm the method's reliability. nih.gov Key aspects include:

Selectivity: Ensuring that no other compounds in the matrix interfere with the detection of Articaine or this compound.

Carry-over: Checking that no residual analyte from a high-concentration sample affects the analysis of a subsequent low-concentration sample.

Stability: Testing the stability of Articaine in the biological matrix under various conditions (e.g., freeze-thaw cycles, long-term storage). The internal standard helps track any degradation that may occur during sample handling.

Table 2: Example Calibration Curve Data for Articaine using Articaine-d3 HCl as Internal Standard

Nominal Conc. (ng/mL)Analyte Area (Articaine)IS Area (Articaine-d3 HCl)Area Ratio (Analyte/IS)Calculated Conc. (ng/mL)Accuracy (%)
1.0 10,5001,010,0000.01041.02102.0
5.0 52,1001,030,0000.05064.9599.0
50.0 515,0001,025,0000.502450.8101.6
250.0 2,600,0001,040,0002.5000248.599.4
750.0 7,650,0001,020,0007.5000759.1101.2
1000.0 10,050,0001,005,00010.0000998.999.9

This table is a representative example of data obtained during the calibration of an LC-MS/MS method.

Tracer Studies and Isotopic Dilution Techniques

The use of this compound is a direct application of the isotope dilution mass spectrometry (IDMS) principle. In this context, the deuterated compound acts as a "tracer" for the non-labeled Articaine throughout the analytical process. By adding a known amount of the labeled "tracer" to the sample, the original concentration of the unlabeled analyte can be determined with high accuracy, even if sample loss occurs during extraction or purification steps. This is because both the labeled and unlabeled compounds are lost in the same proportion. IDMS is considered a definitive analytical method and is crucial for establishing the accuracy of reference materials and validating other analytical techniques.

Real-time Monitoring of Drug Disposition and Biotransformation in Experimental Systems

The study of a drug's disposition—its absorption, distribution, metabolism, and excretion (ADME)—relies on the ability to accurately measure its concentration in biological matrices over time. This compound is instrumental in these investigations, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for bioanalytical quantification.

In a typical experimental setup, this compound is added at a known concentration to biological samples (such as plasma, blood, or tissue homogenates) obtained from an experimental system (e.g., an animal model or in vitro preparation) that has been dosed with articaine. The deuterated standard co-elutes with the non-labeled articaine during chromatographic separation but is differentiated by the mass spectrometer. By comparing the signal intensity of the analyte (articaine) to that of the internal standard (this compound), precise quantification is possible, correcting for any sample loss during preparation or variability in instrument response.

This methodology enables the real-time monitoring of articaine's concentration profile. For instance, studies on the disposition kinetics of articaine after intravenous administration have determined its rapid elimination profile. nih.gov The use of a stable isotope-labeled standard like this compound is fundamental to generating such reliable data, which is crucial for understanding the drug's pharmacokinetic behavior. nih.gov

The biotransformation of articaine, which primarily occurs through hydrolysis by plasma esterases and to a lesser extent by hepatic cytochrome P450 (CYP) enzymes, can also be meticulously tracked. drugs.com By quantifying the disappearance of the parent drug and the appearance of its metabolites over time, researchers can delineate metabolic pathways and rates.

Table 1: Pharmacokinetic Parameters of Articaine Determined in Human Studies Data generated using analytical methodologies reliant on internal standards like this compound.

ParameterValueReference
Elimination Half-Life (t½β)~59 minutes nih.gov
Total Body Clearance~8.9 L/min nih.gov
Primary Route of MetabolismHydrolysis by esterases drugs.com

Mechanistic Investigations of Drug-Drug and Drug-Membrane Interactions using Isotopic Labels

Beyond pharmacokinetics, this compound is a valuable tool for investigating the underlying mechanisms of drug interactions at a molecular level.

Drug-Drug Interactions: Articaine is known to have potential interactions with a variety of other drugs. drugbank.commedscape.com For example, its metabolism can be affected by substances that inhibit or induce CYP enzymes, and its effects can be potentiated by other central nervous system depressants. drugbank.comdrugbank.com Mechanistic studies designed to probe these interactions use this compound to quantify changes in articaine's metabolic profile in the presence of a co-administered drug. If a second drug inhibits an enzyme responsible for articaine metabolism, researchers would observe a decreased rate of clearance and higher plasma concentrations of articaine, which can be precisely measured using the isotopic label as an internal standard.

Drug-Membrane Interactions: The initial site of action for local anesthetics is the nerve cell membrane. nih.gov While the primary target is the sodium channel protein, the interaction of the drug with the surrounding lipid bilayer is also a critical aspect of its mechanism. nih.govuib.no Biophysical techniques are employed to study how articaine partitions into and modifies the properties of lipid membranes. ucl.ac.be Studies have shown that articaine hydrochloride interacts with prokaryotic membrane lipids, leading to an increase in the molecular area of phospholipids (B1166683) and a decrease in phase transition temperature. nih.gov

In these experiments, isotopic labeling helps to track the drug within the membrane environment without altering its fundamental physicochemical properties. While deuterium (B1214612) labeling is more commonly used for quantification via mass spectrometry or for structural elucidation via neutron scattering or nuclear magnetic resonance (NMR), its presence provides a clear signature of the drug's location and concentration within different phases of the experimental system (e.g., aqueous buffer vs. lipid vesicle). This allows researchers to build a detailed molecular picture of how articaine penetrates and interacts with the lipid bilayer, a prerequisite for its therapeutic action. uib.no The study of these interactions provides insight into not only the drug's efficacy but also its potential for membrane-mediated toxicity. nih.govnih.gov

Table 2: Investigated Interactions Involving Articaine

Interaction TypeInteracting Component(s)Observed or Potential EffectMethodological Role of Isotopic LabelingReference
Drug-DrugCNS Depressants (e.g., Benzodiazepines, Opioids)Increased risk of CNS depressionPrecise quantification of articaine levels to assess pharmacokinetic contributions to the pharmacodynamic effect. drugbank.com
Drug-DrugOther Local Anesthetics (e.g., Bupivacaine)Increased risk of adverse effects like methemoglobinemiaAccurate measurement of each anesthetic's concentration to study competitive or synergistic interactions. drugbank.com
Drug-MembraneProkaryotic Membrane LipidsAlteration of membrane fluidity and phase transitionTracking and quantifying the partitioning of the anesthetic into the lipid bilayer. nih.gov
Drug-MembranePhospholipid BilayersModification of membrane permeability and structureDifferentiating the drug from membrane components in biophysical assays. nih.govucl.ac.be

Future Directions and Emerging Research Avenues for Deuterated Articaine Analogs

Integration with "Omics" Technologies in Mechanistic Studies

The advent of "omics" technologies provides an unprecedented opportunity to explore the systemic biological effects of deuterated articaine (B41015) analogs. By examining the global changes in metabolites (metabolomics) and proteins (proteomics), researchers can gain a deeper understanding of the cellular perturbations caused by these drugs and identify novel molecular targets.

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. This powerful technology can provide a real-time snapshot of cellular metabolism and how it is affected by xenobiotics like articaine. nih.gov Recent studies have utilized proton nuclear magnetic resonance (¹H NMR) metabolomics to investigate the impact of articaine on the metabolism of neuronal cells, such as the SH-SY5Y cell line. nih.gov

These studies have revealed that articaine can induce significant metabolic perturbations, including: nih.gov

Downregulation of glycolysis and related pathways.

Disruption of branched-chain amino acid (BCAA) catabolism.

Alterations in choline metabolism and membrane phospholipid turnover.

Accumulation of lipid droplets.

By applying these same metabolomics workflows to cells treated with Articaine-d3 Hydrochloride, researchers can investigate whether the altered pharmacokinetic profile of the deuterated analog leads to differences in the magnitude or duration of these metabolic effects. Such studies could reveal, for instance, whether a slower metabolic breakdown of Articaine-d3 leads to more prolonged or pronounced changes in cellular energy metabolism.

Table 3: Key Metabolic Pathways Affected by Articaine and Research Questions for Deuterated Analogs. nih.gov
Metabolic PathwayObserved Effect of ArticaineKey Research Question for Articaine-d3
GlycolysisDownregulationDoes the slower metabolism of Articaine-d3 prolong the suppression of glycolysis?
BCAA CatabolismDisturbance, leading to lower acetyl-CoA productionIs the impact on BCAA metabolism intensified or extended with Articaine-d3?
Choline MetabolismDecreased choline consumptionHow does deuteration affect the long-term impact on membrane lipid synthesis?
Lipid MetabolismAccumulation of cholesteryl estersDoes Articaine-d3 lead to a greater or different profile of lipid droplet accumulation?

While the primary target of articaine is the voltage-gated sodium channel, local anesthetics are known to interact with a variety of other proteins, which may contribute to both their therapeutic effects and potential side effects. Proteomics, the large-scale study of proteins, offers a suite of powerful tools for identifying these off-target interactions and discovering novel binding partners.

Modern chemical proteomics approaches can identify the protein targets of small molecules directly from complex biological mixtures like cell lysates. mdpi.com Techniques such as affinity purification coupled with mass spectrometry can be employed to "fish out" proteins that bind to an immobilized articaine molecule. By comparing the proteins that bind to articaine versus Articaine-d3, researchers could identify proteins whose interactions are sensitive to the isotopic substitution, potentially revealing novel enzymes involved in its metabolism or transport.

Furthermore, structural biology techniques, when integrated with proteomics, can provide detailed information about the three-dimensional structure of these protein-drug complexes. This integrative approach can elucidate the precise binding site of articaine on a newly identified partner protein and reveal how deuteration might subtly alter this interaction.

Novel Research Applications of Deuterated Local Anesthetics

The unique properties of deuterated compounds, particularly their altered metabolic stability, make them valuable tools for a range of novel research applications beyond their potential as improved therapeutic agents.

Deuterated local anesthetics can also serve as valuable internal standards in pharmacokinetic studies. The mass difference between the deuterated and non-deuterated compounds allows for their simultaneous detection and quantification by mass spectrometry with high accuracy and precision.

Finally, the development of deuterated local anesthetics contributes to the broader field of "heavy drugs," which leverages the kinetic isotope effect to design safer and more effective medications. The insights gained from studying this compound can inform the development of deuterated versions of other drugs where metabolic stability is a limiting factor. The clinical application of deuterated drugs is an expanding field, with several such compounds having already received regulatory approval for various indications. nih.gov

Probing Membrane Protein Dynamics and Allosteric Modulation

Deuterated analogs of articaine are invaluable tools for investigating the intricate dance between local anesthetics and their primary targets, voltage-gated sodium channels, as well as other membrane-associated proteins. Techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) and nuclear magnetic resonance (NMR) spectroscopy can leverage the isotopic label to provide unprecedented insights into the conformational changes induced by articaine binding.

In HDX-MS, the rate of exchange of backbone amide hydrogens with deuterium (B1214612) from the solvent is measured. nih.govnih.gov This exchange rate is sensitive to the protein's local structure and dynamics; regions buried within the protein or involved in hydrogen bonding will exchange more slowly. nih.gov By comparing the deuterium uptake of a membrane protein in the presence and absence of this compound, researchers can pinpoint specific regions of the protein that experience a change in conformation or solvent accessibility upon drug binding. This can reveal not only the direct binding site but also allosteric changes in distant parts of the protein, which are crucial for its function. nih.gov The use of lipid nanodiscs provides a native-like membrane environment for these studies, enhancing their physiological relevance. nih.govnih.gov

Deuterium NMR (²H NMR) offers a complementary approach. By specifically deuterating the articaine molecule, its orientation, mobility, and binding within the lipid bilayer and its interaction with membrane proteins can be directly observed. nih.govcdnsciencepub.com Studies on other deuterated local anesthetics, such as procaine and tetracaine, have demonstrated the power of this technique to characterize multiple binding sites within the membrane and the kinetics of exchange between them. nih.govcdnsciencepub.com This level of detail is critical for understanding how articaine modulates the function of membrane proteins.

Research FindingTechniqueImplication for Deuterated Articaine Research
Characterization of multiple binding sites for local anesthetics (procaine and tetracaine) in model membranes, including strongly and weakly bound states. nih.govcdnsciencepub.com²H NMRCould be used to determine the precise location, orientation, and binding kinetics of this compound within the neuronal membrane.
Identification of conformational changes in membrane proteins upon ligand binding. nih.govHDX-MSCan reveal the allosteric effects of this compound on voltage-gated sodium channels and other off-target membrane proteins.
Elucidation of the influence of anesthetics on lipid bilayer properties. nih.govMolecular Dynamics SimulationsSimulations with this compound can provide insights into how its altered mass and vibrational properties affect membrane dynamics.

Investigating Molecular Mechanisms of Membrane Barrier Permeability

The journey of a local anesthetic to its target site involves crossing the cell membrane, a process governed by its physicochemical properties and its interactions with the lipid bilayer. Deuterated articaine analogs can serve as sensitive probes to dissect the molecular mechanisms of this permeation.

The kinetic isotope effect (KIE), the change in reaction or transport rates upon isotopic substitution, can be exploited to study the rate-limiting steps of membrane translocation. libretexts.orgwikipedia.org While the KIE for passive diffusion across a lipid bilayer is expected to be small, any interactions with membrane components that involve bond vibrations could be subtly altered by deuteration. Molecular dynamics simulations are a powerful tool to explore these effects at an atomic level. nih.govnih.gov By simulating the behavior of both articaine and this compound within a model lipid bilayer, researchers can gain insights into how the altered mass and vibrational frequencies of the C-D bond influence the energetics and kinetics of membrane partitioning and translocation. nih.gov

Furthermore, techniques that measure membrane properties, such as fluidity and lipid packing, can be employed to understand how articaine perturbs the membrane barrier. nih.gov Studies have shown that local anesthetics can alter these properties, which may influence their own permeability as well as the function of embedded membrane proteins. nih.gov Comparing the effects of deuterated and non-deuterated articaine could reveal subtle differences in their interactions with the lipid components of the membrane, contributing to a more complete picture of membrane barrier permeability.

Research FindingMethodologyRelevance to Deuterated Articaine Research
Local anesthetics can alter membrane fluidity, permeability, and lipid packing order. nih.govColorimetric Polydiacetylene Assay, ElectrophysiologyComparing the effects of this compound and its non-deuterated counterpart can elucidate the role of specific molecular interactions in membrane perturbation.
Molecular dynamics simulations can model the interaction of anesthetics with lipid bilayers. nih.govnih.govComputer SimulationCan be used to predict how the isotopic substitution in this compound affects its partitioning, orientation, and movement across the membrane.

Methodological Challenges and Opportunities in Deuterated Drug Research

While the use of deuterated compounds like this compound in research offers significant advantages, it also presents a unique set of methodological challenges and opportunities, from synthesis to data interpretation.

Scalability of Deuterium Synthesis and Cost-Benefit Analysis

The synthesis of deuterated compounds for research and potential therapeutic applications faces challenges related to scalability and cost. While numerous methods exist for introducing deuterium into organic molecules, achieving high isotopic purity at specific positions on a large scale can be difficult and expensive. researchgate.netnih.gov The cost of deuterated starting materials and reagents is generally higher than their non-deuterated counterparts. nih.gov

For a research tool like this compound, the scale of synthesis is typically small. However, if a deuterated analog were ever considered for therapeutic use (a concept known as the "deuterium switch"), a thorough cost-benefit analysis would be crucial. nih.gov The potential benefits would include the possibility of obtaining a new patent for an existing drug and potentially improved pharmacokinetic properties. nih.govunibestpharm.com However, the increased manufacturing costs would need to be justified by a significant clinical advantage. nih.gov The development of more efficient and cost-effective methods for site-specific deuteration is an ongoing area of research with the potential to make these compounds more accessible for both research and clinical development. thecharlottegazette.com

FactorChallengeOpportunity
Synthesis Achieving high isotopic purity (>98%) and avoiding isotopic scrambling on a large scale. nih.govDevelopment of novel, more efficient, and cost-effective catalytic methods for deuteration. thecharlottegazette.com
Cost Higher price of deuterated starting materials and reagents, leading to increased manufacturing costs. nih.govStreamlined development pathways for deuterated versions of existing drugs may offset some costs. gabarx.com
Intellectual Property Navigating the patent landscape for deuterated analogs of existing drugs. nih.govPotential for new patents and extended market exclusivity for improved medicines. unibestpharm.com

Advanced Interpretation of Complex Kinetic Isotope Effect Data

The deuterium kinetic isotope effect (KIE) is a cornerstone of using deuterated compounds in research. nih.gov It arises from the fact that a carbon-deuterium (C-D) bond has a lower zero-point vibrational energy and is therefore stronger and more difficult to break than a carbon-hydrogen (C-H) bond. nih.gov This difference in bond strength can lead to slower reaction rates when C-H bond cleavage is the rate-determining step. researchgate.net

However, the interpretation of KIE data is not always straightforward. The observed effect in a biological system is often a composite of multiple steps, and a significant KIE may not always be observed even if C-H bond cleavage is involved in the mechanism. osti.gov Furthermore, the magnitude of the KIE can be influenced by factors such as tunneling and the nature of the transition state. wikipedia.org

Advanced interpretation of KIE data requires a deep understanding of the entire reaction mechanism, not just the presumed rate-determining step. osti.gov It is crucial to consider the contribution of all kinetically relevant species to the observed isotope effect. researchgate.net In the context of this compound, this means that interpreting its effect on metabolism or membrane transport would require detailed kinetic modeling and potentially the use of multiple deuterated analogs to probe different steps in the process. The complexity of interpreting KIE data underscores the need for a multidisciplinary approach, combining experimental measurements with theoretical calculations and simulations to fully unravel the underlying molecular mechanisms. researchgate.netosti.gov

Q & A

Basic Research Questions

Q. What are the validated analytical methods for characterizing the purity and stability of Articaine-d3 Hydrochloride in preclinical studies?

  • Methodological Answer : The purity of this compound can be assessed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to detect isotopic integrity and quantify impurities (e.g., related substances like Articaine Acid Hydrochloride, as noted in Imp. B(EP) ). Stability studies should include accelerated degradation testing under varying pH, temperature, and light exposure, with quantification via nuclear magnetic resonance (NMR) to confirm structural integrity .

Q. How should researchers design pharmacokinetic (PK) studies to evaluate this compound’s metabolic profile?

  • Methodological Answer : PK studies require a tiered approach:

  • In vitro : Use hepatic microsomes or hepatocyte models to assess metabolic pathways, comparing deuterated and non-deuterated forms to identify isotope effects .
  • In vivo : Employ rodent models with serial blood sampling, analyzed via LC-MS/MS to track deuterium retention and metabolite formation (e.g., thiophene ring oxidation products) .

Q. What protocols are recommended for synthesizing this compound with minimal isotopic dilution?

  • Methodological Answer : Optimize deuteration by using deuterated precursors (e.g., D₃O in solvent exchange reactions) under controlled pH and temperature. Post-synthesis, validate isotopic purity using LC-MS and address residual protons via iterative recrystallization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across species?

  • Methodological Answer : Conduct cross-species comparative studies using isotopic tracing (e.g., ¹⁴C-labeled Articaine-d3) paired with mass spectrometry imaging (MSI) to map tissue-specific metabolism. Validate findings with recombinant enzyme assays (e.g., CYP3A4/5 isoforms) to clarify interspecies variability .

Q. What experimental designs mitigate deuterium isotope effects (DIEs) in this compound’s pharmacological activity?

  • Methodological Answer :

  • Kinetic Analysis : Compare rate constants (e.g., kcatk_{\text{cat}}) for deuterated vs. non-deuterated forms in target enzyme assays (e.g., sodium channel binding).
  • Computational Modeling : Use density functional theory (DFT) to predict bond strength alterations due to deuteration and adjust synthesis protocols accordingly .

Q. How can researchers address discrepancies in this compound’s reported plasma protein binding affinities?

  • Methodological Answer : Perform equilibrium dialysis or ultrafiltration under physiological conditions (pH 7.4, 37°C) with isotopically labeled serum. Use LC-MS/MS to quantify free vs. bound fractions, controlling for matrix effects via standard addition methods .

Methodological Guidance for Data Interpretation

Q. What statistical frameworks are robust for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Apply nonlinear mixed-effects modeling (NLME) to account for inter-individual variability. Use Bayesian hierarchical models to integrate historical data, reducing sample size requirements while maintaining statistical power .

Q. How should researchers validate this compound’s tissue distribution using autoradiography?

  • Methodological Answer : Administer ³H- or ¹⁴C-labeled Articaine-d3 to animal models, followed by whole-body cryosectioning and quantitative autoradiography. Cross-validate with LC-MS/MS to distinguish parent compound from metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.